molecular formula C13H19N3O2 B8410173 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8410173
M. Wt: 249.31 g/mol
InChI Key: CPIYKCHSYNSCSW-UHFFFAOYSA-N
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Patent
US05066803

Procedure details

Following a procedure similar to that described in Example 2A above, (+)-3-(4-morpholinylmethyl) -5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (11.6 g from methanol/diethyl ether), m.p. 256°-259° C., [α]D25 =+40.2° (1% in DMF) was prepared by reaction of 15.5 g (0.062 mole) of (+)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 15.8 g (0.075 mole) of 4-(1-naphthyl)-2,4-butanedione in 500 ml of toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate (the 2,4-diketone being prepared by reaction of methyl 1-naphthyl ketone with ethyl acetate in the presence of sodium hydride and ethanol in diethyl ether), followed by cyclization of the resulting hydrazone by refluxing the latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH:8]2[N:13](N)[C:12]3[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=3[O:10][CH2:9]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:19]1([C:29](=[O:34])[CH2:30][C:31](=O)[CH3:32])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1.[N+](C1C=[C:40]([S:44]([OH:47])(=[O:46])=[O:45])C=CC=1)([O-])=O.N1C=CC=CC=1.C1(C(C)=O)C2C(=CC=CC=2)C=CC=1.[H-].[Na+]>CN(C=O)C.C1(C)C=CC=CC=1.C(OCC)C.C(O)C.C(OCC)(=O)C>[CH3:40][S:44]([OH:47])(=[O:46])=[O:45].[N:1]1([CH2:7][CH:8]2[N:13]3[C:31]([CH3:32])=[C:30]([C:29]([C:19]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[CH:22]=[CH:21][CH:20]=4)=[O:34])[C:15]4[CH:16]=[CH:17][CH:18]=[C:11]([C:12]=43)[O:10][CH2:9]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3,5.6,12.13|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
Name
Quantity
15.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O.N1=CC=CC=C1
Name
2,4-diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the
CUSTOM
Type
CUSTOM
Details
latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.N1(CCOCC1)CC1COC=2C=3N1C(=C(C3C=CC2)C(=O)C2=CC=CC3=CC=CC=C23)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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